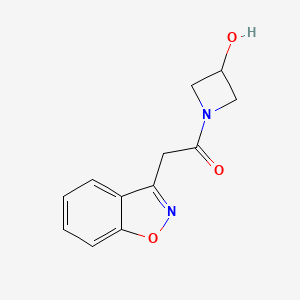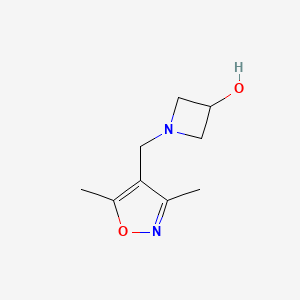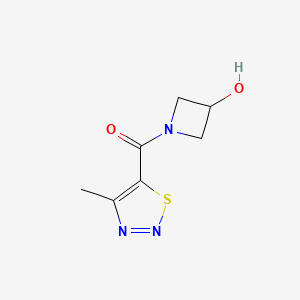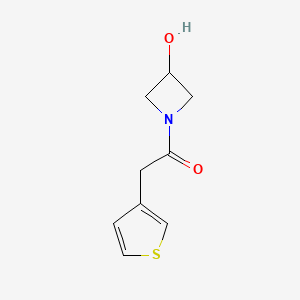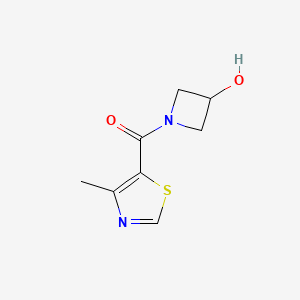![molecular formula C9H13N3O B1468825 2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one CAS No. 1384510-56-8](/img/structure/B1468825.png)
2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one
Descripción general
Descripción
“2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one” is a complex organic compound . It belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring .
Synthesis Analysis
The synthesis of this compound involves several steps. As a starting raw material, N-tertbutyloxycarbonyl-3-piperidone (SM) is used to synthesize 5,6,7,8-tetrahydrochysene-2H-pyrido [3,4-c] pyridazin-3-one (A). In step 2, enamine (1) can obtain two principal reaction products (2a and 2b) with the glyoxylic acid ethyl ester reaction. Although these two midbody compounds have different structures, under the effect of hydrazine hydrate, they can both be converted into N-tertbutyloxycarbonyl-5,6,7,8-tetrahydrochysene-2H-pyrido [3,4-c] pyridazin-3-one (3) .
Molecular Structure Analysis
The molecular structure of “2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one” is complex, with multiple rings and functional groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps, including the formation of enamines, nucleophilic substitution reactions, and the formation of aromatic rings .
Aplicaciones Científicas De Investigación
Cancer Treatment
This compound has been identified as a potential therapeutic agent in the treatment of cancer. Derivatives of this compound have shown promise in inhibiting the growth of cancer cells. The structural flexibility of the compound allows for the synthesis of various derivatives that can be tailored to target specific types of cancer cells .
Alzheimer’s Disease
Research indicates that derivatives of 2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one may have applications in treating neurodegenerative diseases such as Alzheimer’s. These compounds can interact with central nervous system receptors, potentially offering a new avenue for managing symptoms or slowing disease progression .
Parkinson’s Disease
Similar to its applications in Alzheimer’s, this compound’s derivatives could be used to develop treatments for Parkinson’s Disease. By targeting specific neural pathways, researchers hope to alleviate symptoms and improve the quality of life for individuals with Parkinson’s .
Schizophrenia
The compound’s interaction with neurotransmitter receptors also suggests potential use in treating schizophrenia. Modifying the compound to affect certain brain chemicals could lead to new medications that help manage this complex mental health condition .
Synthesis of Bioactive Molecules
2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one: serves as an important intermediate in the synthesis of bioactive molecules. These molecules have various applications, including the development of drugs that can interact with histamine H3 receptors, which are implicated in numerous physiological processes .
Pharmaceutical Intermediate
The compound is a valuable pharmaceutical intermediate. Its structure is key in synthesizing a range of pharmacologically active compounds. The synthetic methods for this compound have been optimized to increase yield and simplify production steps, making it a cost-effective option for pharmaceutical development .
Direcciones Futuras
Pyridazine and pyridazinone derivatives, which include “2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one”, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . Therefore, these compounds have numerous practical applications and are often utilized in medicinal chemistry against a range of biological targets and physiological effects .
Propiedades
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-12-9(13)5-7-6-10-4-3-8(7)11-12/h5,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKALQUHVLZFALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



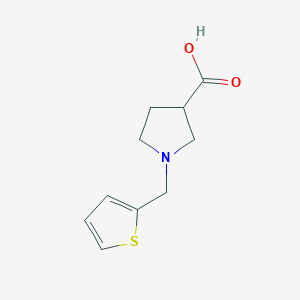
![1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468744.png)
![1-[(2,5-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468747.png)
![1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol](/img/structure/B1468748.png)
